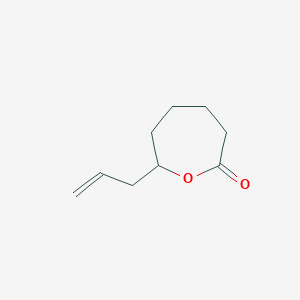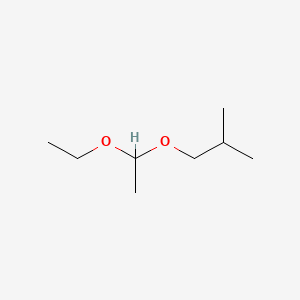
Isobutylene-13C4
Vue d'ensemble
Description
Isobutylene-13C4, also known as 2-Methylpropene-13C4, is a compound where all four carbon atoms are isotopically labeled with carbon-13. This isotopic labeling makes it particularly useful in various scientific research applications, including tracer studies and mechanistic investigations. The compound has the molecular formula (13CH3)2C=13CH2 and is a gas at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobutylene-13C4 can be synthesized through the catalytic cracking of methyl tert-butyl ether (MTBE). The process involves vapor-phase cracking in a fixed-bed, shell-and-tube-type reactor over a proprietary magnesium aluminosilicate catalyst doped with an alkali metal oxide. The reaction is endothermic, requiring heat supplied through the shell side via a heating medium .
Industrial Production Methods
Industrial production of this compound often involves the same catalytic cracking process used for its non-isotopically labeled counterpart. The high-purity isobutylene is typically derived from tert-butanol (TBA) using processes developed by companies like LyondellBasell .
Analyse Des Réactions Chimiques
Types of Reactions
Isobutylene-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isobutylene oxide.
Polymerization: It can undergo cationic polymerization to form polyisobutylene.
Oligomerization: It can be selectively oligomerized using Co/BETA molecular sieves.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like oxygen or ozone.
Polymerization: Requires cationogens and Lewis acids such as aluminum chloride or ethylaluminum dichloride as co-initiators.
Oligomerization: Utilizes cobalt-based catalysts and specific reaction temperatures and air velocities.
Major Products
Oxidation: Produces isobutylene oxide.
Polymerization: Yields polyisobutylene.
Oligomerization: Results in various oligomers depending on the reaction conditions.
Applications De Recherche Scientifique
Isobutylene-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in tracer studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of isobutylene-13C4 depends on the specific reaction it undergoes. For instance, in cationic polymerization, the compound reacts with a cationogen and a Lewis acid to form a carbocation intermediate. This intermediate then undergoes a series of propagation steps to form polyisobutylene . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobutylene: The non-isotopically labeled counterpart of isobutylene-13C4.
1-Butene: Another isomer of butene with a different structure.
2-Butene: Exists in cis and trans forms and has different reactivity compared to isobutylene.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable for tracer studies and mechanistic investigations. This isotopic labeling allows researchers to track the movement and transformation of carbon atoms in various chemical and biological processes, providing insights that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
2-(113C)methyl(1,2,3-13C3)prop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1+1,2+1,3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-JCDJMFQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=[13CH2])[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475344 | |
| Record name | Isobutylene-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.077 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705948-00-1 | |
| Record name | Isobutylene-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 705948-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3334315.png)

![3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B3334325.png)











